molecular formula C19H31N3O B14794680 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

Cat. No.: B14794680
M. Wt: 317.5 g/mol
InChI Key: BZTXXBHXYHGLPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide is a compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide typically involves multi-step reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by further functionalization to introduce the desired substituents . Reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide, often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. Common techniques include catalytic hydrogenation and multi-component reactions .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide include other piperidine derivatives such as:

Uniqueness

What sets (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N,3-dimethylbutanamide apart from these similar compounds is its specific structural features and the unique combination of substituents, which can lead to distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)21(3)12-17-10-7-11-22(14-17)13-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,20H2,1-3H3

InChI Key

BZTXXBHXYHGLPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.